Product packaging for Morphine hydrochloride trihydrate(Cat. No.:CAS No. 6055-06-7)

Morphine hydrochloride trihydrate

Cat. No.: B1234579
CAS No.: 6055-06-7
M. Wt: 375.8 g/mol
InChI Key: XELXKCKNPPSFNN-BJWPBXOKSA-N
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Description

Morphine hydrochloride trihydrate, with the CAS number 6055-06-7, is a hydrated salt form of morphine, the principal alkaloid found in the opium poppy . It has an average molecular weight of 375.85 and the chemical formula C17H26ClNO6 . As a key compound in pharmacological and neuroscience research, it serves as a classic, potent agonist for opioid receptors. Its primary research value lies in studying the mechanism of action of opioids and the pathophysiology of pain. Morphine and its metabolites produce their pharmacological effects by acting as agonists of the mu (μ), kappa (κ), and delta (δ) opioid receptors within the central and peripheral nervous systems . Binding to these G-protein coupled receptors, particularly the μ-opioid receptor, activates descending inhibitory pathways and inhibits nociceptive afferent neurons, leading to a reduction in pain transmission . This makes this compound an indispensable tool for investigating pain modulation, analgesia, and the neurobiological underpinnings of reward, dependence, and addiction . In a research context, it is used in studies ranging from molecular pharmacology, where it helps characterize receptor-ligand interactions, to in vivo behavioral studies examining analgesia and tolerance. Furthermore, its specific physicochemical properties as a trihydrate salt are relevant for studies requiring precise formulation and solubility, which is reported to be 60 mg/mL for the hydrochloride salt . This product is provided "For Research Use Only" (RUO). It is strictly for laboratory research applications and must not be used for diagnostic, therapeutic, or any other human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26ClNO6 B1234579 Morphine hydrochloride trihydrate CAS No. 6055-06-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;trihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.ClH.3H2O/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;;/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H;3*1H2/t10-,11+,13-,16-,17-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELXKCKNPPSFNN-BJWPBXOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904880
Record name Morphine hydrochloride trihydrate
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Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6055-06-7
Record name Morphine hydrochloride trihydrate
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Record name Morphine hydrochloride trihydrate
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Record name (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;trihydrate;hydrochloride
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Record name MORPHINE HYDROCHLORIDE TRIHYDRATE
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Crystallographic and Solid State Structural Investigations of Morphine Hydrochloride Trihydrate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been the principal method for elucidating the precise atomic arrangement within morphine hydrochloride trihydrate. These studies have provided high-resolution data on the unit cell, molecular shape, and the intricate network of non-covalent interactions that stabilize the crystal lattice.

The crystallographic data for this compound show that it crystallizes in the orthorhombic system. iucr.orgiucr.org The specific space group has been identified as P2₁2₁2₁, which is a common space group for many morphinane derivatives. iucr.orgiucr.orgnih.gov The unit cell parameters, determined by single-crystal X-ray diffraction, define the dimensions of the repeating unit in the crystal. iucr.orgiucr.org

Detailed unit cell parameters for this compound are presented below.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a13.019 Å
b20.750 Å
c6.941 Å
Data sourced from Gylbert, 1973. iucr.orgiucr.org

Within the crystal, the morphine molecule adopts a distinct, rigid, T-shaped conformation. researchgate.netresearchgate.net This characteristic shape is comprised of two parts that are roughly planar to each other. researchgate.net The rigidity of the structure is largely due to the presence of a 4,5-ether bridge. iucr.org

The conformation of the fused rings has been determined with high precision:

The piperidine (B6355638) ring (Ring E) exists in a slightly distorted chair conformation. iucr.orgresearchgate.net

The cyclohexene (B86901) ring (D-ring) is forced into a boat conformation because of the ether linkage. iucr.org In morphinans that lack this bridge, the corresponding ring typically adopts a more stable chair form. iucr.org

This specific and rigid conformation is a key feature of the morphine scaffold in its various crystalline forms. nih.gov

The stability of the this compound crystal lattice is heavily dependent on an extensive and complex hydrogen-bonding network. iucr.org The three water molecules of hydration and the chloride ion are integral to this network, creating a robust three-dimensional structure. iucr.orgiucr.org

The primary interactions observed are:

Chains of morphine molecules are formed, linked by N-H···O hydrogen bonds, which arrange themselves around the 2₁ screw axes parallel to the a-axis. iucr.orgiucr.org

These molecular chains are then interconnected by the water molecules and chloride ions. iucr.org

The presence of the third water molecule allows for a more elaborate and well-developed hydrogen bonding system compared to related dihydrate structures, such as morphine hydroiodide dihydrate. iucr.org

Hydrate (B1144303) formation, in general, leads to higher-dimensional hydrogen bond networks in morphinane structures. nih.govacs.orgresearchgate.net With the exception of one hydroxyl hydrogen, all other potential donor atoms in the morphine cation and the water molecules participate in this intermolecular network. iucr.org

Polymorphism and Hydration States of Morphine Hydrochloride

Morphine hydrochloride is known to exist in multiple solid forms, including an anhydrous state and at least two hydrated states. nih.govacs.org The degree of hydration significantly impacts the crystal structure and properties of the compound.

This compound is a well-characterized, stable crystalline form. nih.govnih.gov Its defining features, derived from the crystallographic studies mentioned above, include its orthorhombic P2₁2₁2₁ crystal structure, a T-shaped molecular conformation, and a comprehensive hydrogen-bonding network that incorporates the three water molecules and the chloride ion to stabilize the crystal packing. iucr.orgiucr.orgresearchgate.net It is one of the hydrated forms of morphine hydrochloride listed in the European Pharmacopoeia. acs.org

The various forms of morphine hydrochloride exhibit distinct structural properties. While the trihydrate is a common form, anhydrous and dihydrate versions have also been identified. nih.govacs.org

A comparison highlights the following key differences:

Anhydrous Morphine Hydrochloride: This form also crystallizes in the orthorhombic P2₁2₁2₁ space group. nih.govresearchgate.net In the absence of water molecules, the crystal structure is stabilized by direct hydrogen bonds between the morphine cations and chloride anions (N—H⋯Cl and O—H⋯Cl), forming helical chains. nih.govresearchgate.net The dehydration of the trihydrate to the anhydrous form results in an anisotropic shrinkage of the unit cell. ru.nl Generally, anhydrous forms are thermodynamically more stable than their hydrated counterparts. researchgate.net

Morphine Hydrochloride Dihydrate: A dihydrate form of morphine hydrochloride has also been reported. nih.govacs.org While less common than the trihydrate, a structural model for this form has been proposed through computational methods. acs.org The hydrogen bonding network in the dihydrate is necessarily less extensive than in the trihydrate due to the absence of the third water molecule. iucr.org

The table below provides a comparative overview of the known morphine hydrochloride forms.

Form Crystal System Space Group Key Structural Features
Trihydrate OrthorhombicP2₁2₁2₁Extensive 3D hydrogen-bonding network involving three water molecules and chloride ions interconnecting morphine chains. iucr.orgiucr.org
Dihydrate Orthorhombic (predicted)P2₁2₁2₁Less extensive hydrogen bonding than the trihydrate; exists in a limited humidity range. nih.govacs.org
Anhydrous OrthorhombicP2₁2₁2₁Cations and anions linked by N—H⋯Cl and O—H⋯Cl bonds into helical chains; no water in the lattice. nih.govresearchgate.net

Influence of Water Molecules and Counterions on Molecular Aggregation

The crystal structure of this compound reveals a complex and well-defined network of hydrogen bonds where water molecules and chloride ions play a pivotal role in the aggregation of morphine molecules. iucr.org The morphine molecules themselves form chains through N-H...O hydrogen bonds. These chains are then interconnected by the water molecules and chloride ions, creating a three-dimensional architecture. iucr.org

The introduction of water and counterions like chloride into the crystal lattice leads to structures with higher-dimensional hydrogen-bonding networks than those observed in the corresponding anhydrous or free base forms. researchgate.netru.nl This increased dimensionality contributes to the stability of the hydrate. nih.govnih.gov Studies have shown that in the absence of water molecules, as in the anhydrous form, there can be an imbalance in hydrogen bond donor and acceptor groups, highlighting the stabilizing role of water in the crystal structure. researchgate.net

The arrangement of molecules and the hydrogen bonding system in this compound are very similar to those found in morphine hydroiodide dihydrate and codeine hydrobromide dihydrate, indicating a common structural motif among these related compounds. iucr.org However, the additional water molecule in the trihydrate form leads to a more complex and extensive network of hydrogen bonds. iucr.org

Powder X-ray Diffraction Analysis of this compound

Powder X-ray diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids like this compound. It provides a unique "fingerprint" of the crystal structure, allowing for phase identification, purity assessment, and the monitoring of structural changes. intertek.comnih.gov

Monitoring of Hydrate-Anhydrate Phase Transformations

Morphine hydrochloride is known to exist in different hydration states, including a trihydrate and a dihydrate form. nih.govnih.govacs.org The transition between these hydrated forms and the anhydrous form can be induced by changes in temperature and relative humidity (RH). researchgate.netnih.gov PXRD is an essential technique for monitoring these phase transformations in real-time or after specific treatments. researchgate.netunits.it

Spectroscopic Characterization of Morphine Hydrochloride Trihydrate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These techniques are sensitive to the molecule's functional groups and its local environment, making them invaluable for studying solid-state characteristics like hydrogen bonding and polymorphism researchgate.net.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. In the context of morphine hydrochloride trihydrate, FTIR provides clear evidence of its key structural features and the extensive hydrogen bonding network involving the morphine cation, chloride anion, and water molecules nih.govnih.gov.

The presence of water and hydroxyl groups is prominently indicated by a broad absorption band in the region of 3200 to 3500 cm⁻¹ researchgate.net. This band is characteristic of O-H stretching vibrations, and its breadth suggests a variety of hydrogen-bonding environments. The FTIR results, when analyzed in conjunction with other techniques, help confirm the hydration state of the compound nih.gov. The hydrogen bonds in the hydrated form have a different nature or strength compared to anhydrous forms, a distinction readily observed through vibrational spectroscopy nih.govresearchgate.net.

Further analysis of the FTIR spectrum reveals other characteristic vibrations of the morphine molecule.

Vibrational Mode Frequency Range (cm⁻¹) Significance
O-H Stretching (Hydroxyls and Water)3200 - 3500Indicates the presence of hydroxyl groups and water of hydration, with broadening suggestive of extensive hydrogen bonding researchgate.net.
C-C Stretching (Opioid Skeleton)1600 - 1650Corresponds to stretching vibrations within the carbon framework of the morphine molecule researchgate.net.
C-O-C Stretching (Ether Linkage)~1050A strong signal characteristic of the ether functional group within the morphine ring system researchgate.net.
C-C Deformation (Opioid Skeleton)630 - 650Relates to the deformation vibrations of the carbon skeleton researchgate.net.

The analysis of these bands allows for a comprehensive understanding of the functional groups present and the significant role of hydrogen bonding in the crystal lattice of this compound nih.gov.

For this compound, Raman spectra reveal detailed information about the vibrations of the molecular framework and the solid-state packing. The spectra consist of bands that can be attributed to both internal and external crystal lattice vibrational modes spectroscopyonline.com.

Internal Modes: These correspond to the intramolecular vibrations within the morphine cation itself, such as C-C stretching and deformation vibrations, similar to those observed in FTIR researchgate.net.

External Modes (Phonons): These low-frequency vibrations relate to the collective motion of molecules as a whole within the crystal lattice spectroscopyonline.com. They are highly sensitive to the specific crystalline form and provide a unique fingerprint of the solid-state structure.

Experimental Raman spectra of morphine's hydrochloride species have been compared with spectra calculated using density functional theory (DFT) to accurately interpret the observed peaks researchgate.net. This combined experimental and theoretical approach provides a robust assignment of the vibrational modes.

Vibrational Mode Frequency Range (cm⁻¹) Significance
C-C Stretching1600 - 1650Corresponds to vibrations of the carbon-carbon bonds within the opioid's ring structure researchgate.net.
C-C Deformation630 - 650Relates to the bending and deformation of the carbon skeleton researchgate.net.
Lattice Vibrations (Phonons)Low Frequency (<200 cm⁻¹)Represents the collective motions of the molecules in the crystal lattice, providing a fingerprint of the solid-state structure spectroscopyonline.com.

The use of Raman spectroscopy is crucial for a complete vibrational analysis, offering insights into both the molecular and crystal structure of this compound researchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure by probing the magnetic properties of atomic nuclei. In the pharmaceutical sciences, solid-state NMR (ssNMR) is particularly valuable for characterizing the structure of active pharmaceutical ingredients (APIs) directly in their solid form, providing information on polymorphism, conformation, and intermolecular interactions nih.govptfarm.pl.

One-dimensional (1D) ¹³C Cross-Polarization with Magic Angle Spinning (CPMAS) NMR is a standard technique for obtaining high-resolution NMR spectra of solid materials ptfarm.pl. It provides detailed information about the local chemical environment of each carbon atom in a molecule. Each chemically distinct carbon atom gives rise to a separate peak in the spectrum, and the precise chemical shift of this peak is highly sensitive to the molecule's conformation and its packing within the crystal lattice.

For morphine and its related forms, ¹³C CPMAS NMR spectra serve as a definitive fingerprint, allowing for the complete identification and differentiation of various solid forms, including hydrates and anhydrates nih.govresearchgate.net. The technique can distinguish between different polymorphs because subtle changes in the crystal packing lead to measurable differences in the ¹³C chemical shifts. This method is a powerful tool for quality control and characterization in pharmaceutical development nih.gov.

Two-dimensional (2D) ¹H-¹³C Heteronuclear Correlation (HETCOR) solid-state NMR experiments provide information about the connectivity between protons and carbon atoms. The spectrum shows correlations between carbon atoms and the protons directly bonded to them, which is essential for assigning the resonances in both ¹H and ¹³C spectra rsc.org.

In the study of this compound, HETCOR experiments are particularly insightful for mapping the proton-carbon framework and probing the hydrogen bonding network nih.gov. By identifying which protons are in close spatial proximity to which carbons, HETCOR can help to confirm the molecular structure and provide details about intermolecular interactions. This technique has been instrumental in understanding the protonation state of the molecule in its crystalline form nih.govresearchgate.net. The use of 2D HETCOR can also significantly enhance spectral resolution compared to 1D experiments by reducing broadening effects rsc.org.

A key structural question for any salt form is the location of the proton. In morphine hydrochloride, the proton could potentially reside on the tertiary nitrogen atom or the phenolic oxygen. Solid-state NMR, in combination with FTIR, provides conclusive evidence on this matter.

Research utilizing ¹H-¹³C HETCOR and FTIR spectroscopy has demonstrated that neither morphine nor its hydrate (B1144303) crystallizes as a zwitterion nih.govresearchgate.net. A zwitterionic form would involve the phenolic hydroxyl group being deprotonated (O⁻) and the tertiary amine being protonated (NH⁺). The spectroscopic data instead confirm the structure as a true hydrochloride salt. In this arrangement, the tertiary amine is protonated, forming a positively charged ammonium (B1175870) group (N⁺-H), which then forms an ionic bond with the chloride anion (Cl⁻) nih.gov. The phenolic hydroxyl group remains in its neutral (O-H) form. This is further supported by crystallographic data showing N—H⋯Cl hydrogen bonds, confirming the proton's location on the nitrogen atom nih.govresearchgate.net.

Theoretical and Computational Studies on Morphine Hydrochloride Trihydrate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, conformation, and vibrational properties of the morphine molecule and its hydrated salt forms.

Quantum chemical studies on morphine and related compounds have been performed to explore their conformational preferences, which are crucial for their interaction with biological receptors. nih.gov Using methods like PCILO (Perturbative Configuration Interaction using Localized Orbitals) and INDO (Intermediate Neglect of Differential Overlap), researchers have investigated the conformational behavior of the morphine skeleton. nih.gov These calculations indicate that the electronic properties of the core fused ring structure and the cationic region around the nitrogen atom are not significantly affected by different N-substituents. nih.gov The primary determinant of differing biological activity appears to be the conformational behavior of these substituents, which influences receptor binding. nih.gov

For the morphine cation itself, as found in the hydrochloride salt, the conformation is generally rigid and consistent across various reported forms. nih.gov DFT calculations have been used to optimize the geometry of the morphine cation, providing a basis for further analysis of its hydrated crystal structures. researchgate.net

Table 1: Computational Methods Used in Conformational Studies of Morphine This table is interactive. Users can sort columns by clicking on the headers.

Method Focus of Study Key Finding Reference
PCILO / INDO Effect of N-substituent variations on conformation Conformational behavior, rather than electronic properties of the core, dictates interaction differences. nih.gov
DFT (B3LYP/6-31G*) Structural properties of free base, cationic, and hydrochloride forms Provided optimized geometries for analyzing properties in different states. researchgate.net

Vibrational spectroscopy, combined with theoretical calculations, is a powerful tool for identifying and characterizing molecular structures. DFT calculations have been successfully used to predict the infrared (IR) and Raman spectra of morphine and its derivatives, aiding in the assignment of experimental vibrational bands. researchgate.netresearchgate.net

Theoretical studies have calculated the harmonic force fields and assigned the normal vibration modes for the free base, cationic, and hydrochloride forms of morphine. researchgate.net Comparisons between the experimental Raman spectra of morphine hydrochloride in the solid state and the spectra predicted by DFT (B3LYP/6-31G**) show good agreement. researchgate.net This allows for a detailed understanding of how protonation and the crystalline environment affect the vibrational modes. For instance, the broad peak observed in the experimental spectrum between 3200 and 3500 cm⁻¹ is attributed to hydroxyl groups and water, a characteristic feature of the hydrated form. researchgate.net Strong signals around 1050 cm⁻¹ are assigned to C-O-C stretching vibrations. researchgate.net Such detailed assignments are crucial for confirming the structure and understanding the intermolecular interactions, particularly the hydrogen bonding network involving the water molecules in the trihydrate crystal.

Table 2: Selected Vibrational Frequencies for Morphine and its Hydrates This table is interactive. Users can sort columns by clicking on the headers.

Frequency Range (cm⁻¹) Assignment Significance Reference
3200-3500 O-H stretching (hydroxyl groups and water) Confirms the presence of water in hydrated forms. researchgate.net
1600-1650 C-C stretching vibrations Characteristic of the core morphine structure. researchgate.net
1050 C-O-C stretching vibrations Strong signal indicative of the ether linkage in morphine. researchgate.net

Lattice Energy Calculations and Thermodynamics of Hydrate (B1144303) Systems

Lattice energy calculations are fundamental to predicting the stability of different crystal forms, including hydrates and anhydrates. These calculations, combined with experimental thermodynamic data, provide a comprehensive picture of the phase behavior of hydrated systems.

Experimental techniques like differential scanning calorimetry (DSC) and isothermal calorimetry have been used to measure the heat of the hydrate-anhydrate phase transformations. nih.govacs.org These experiments show an enthalpic stabilization of the morphinane hydrates ranging from 5.7 to 25.6 kJ·mol⁻¹ relative to their most stable anhydrous forms. nih.govacs.org

Computational studies using static 0 K lattice energy calculations have been performed to model these systems. nih.govacs.org While these calculations showed qualitative agreement with experimental results for many morphinane compounds, they were less accurate for morphine hydrochloride. nih.govacs.org This discrepancy highlights the challenge in quantitatively predicting the thermodynamics of hydrates with complex water···water interaction networks, suggesting that more advanced computational models are needed for these systems. nih.govacs.org

The interconversion between different hydrated states and the transformation to an anhydrous form are critical aspects of the solid-state chemistry of morphine hydrochloride. The trihydrate can transform into a dihydrate upon dehydration, a process accompanied by small structural changes. researchgate.net

Computational dehydration modeling has been employed to predict the crystal structure of less stable or transient phases, such as the morphine hydrochloride dihydrate, which exists only within a very narrow humidity range. nih.govacs.org These computationally derived structure models have been shown to be consistent with experimental powder X-ray diffraction (PXRD) patterns and infrared spectroscopy data, validating the modeling approach. nih.govfigshare.comacs.org The ability to model these transformations provides crucial insights into the mechanisms of water loss and the structural rearrangements that occur within the crystal lattice. nih.gov

Molecular Dynamics Simulations of Morphine Hydrochloride Hydrates

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of atoms and molecules in a crystal, providing insights into structural fluctuations, phase transitions, and the dynamics of water molecules within the lattice.

While extensive MD simulation studies specifically focused on the crystal lattice dynamics of morphine hydrochloride trihydrate are not prominent in the available literature, the technique has been applied to study related systems. For example, MD simulations have been used to investigate the conformational changes of the μ-opioid receptor when bound to morphine, revealing details of the ligand-receptor interaction. nih.gov In these simulations, the stability of the protein-ligand complex is monitored over time, showing how morphine influences the receptor's conformation. nih.gov

Furthermore, MD simulations have been performed on hydrogen chloride (HCl) systems to study their structure and dynamics in different phases, which is relevant to understanding the ionic interactions in the hydrochloride salt. bsb-muenchen.de The general methodology of using MD to track dehydration mechanisms in crystalline hydrates has been established, suggesting its potential for future application to this compound to visualize the pathways of water molecule release and the associated lattice transformations. acs.org

Mechanistic Pharmacological Research Pertaining to Morphine Focus on Molecular Interactions

Opioid Receptor Binding and Agonism Studies

The initial and most critical step in morphine's mechanism of action is its binding to and activation of opioid receptors, which are G protein-coupled receptors (GPCRs). jove.com This interaction is characterized by both specificity for certain receptor subtypes and the affinity with which it binds.

Morphine exhibits a strong preference for the µ-opioid receptor (MOR), acting as a full agonist at this site. jove.comdrugbank.com It also interacts with δ-opioid (DOR) and κ-opioid (KOR) receptors, but with lower affinity. drugbank.comdrugbank.com The names of these receptor subtypes were historically derived from the first ligands found to bind to them, with "mu" corresponding to morphine. wikipedia.org The high affinity of morphine for the µ-receptor is fundamental to its potent analgesic properties. drugbank.com Studies have shown that while morphine and its metabolite morphine-6-glucuronide (B1233000) act as agonists at both µ and κ receptors, their primary effects are mediated through the µ-receptor. drugbank.com

Table 1: Binding Affinity of Morphine for Opioid Receptor Subtypes

Receptor Subtype Binding Affinity (Ki, nM)
Mu (µ) High
Delta (δ) Moderate
Kappa (κ) Low

This table provides a qualitative representation of morphine's binding affinity. Precise Ki values can vary depending on the experimental conditions and tissue source.

The binding of an agonist like morphine to an opioid receptor induces a conformational change in the receptor, transitioning it from an inactive to an active state. wikipedia.org This activation process involves a significant outward movement of transmembrane helix 6 (TM6) and more subtle shifts in TM5 and TM7. nih.gov This structural rearrangement opens up a cavity on the intracellular side of the receptor, allowing it to couple with and activate heterotrimeric G proteins. nih.govnih.gov

Molecular dynamics simulations have revealed that the binding of morphine and other agonists leads to increased conformational flexibility in the third intracellular loop (ICL3) of the µ-opioid receptor, which is crucial for G protein coupling. duke.edujohnshopkins.edu Interestingly, different agonists can induce distinct conformational changes. For instance, morphine preferentially activates transmembrane helices 3 and 5, whereas fentanyl shows a preference for activating helices 6 and 7. acs.org These subtle differences in receptor activation may contribute to the varying pharmacological profiles of different opioids. acs.org

Post-Receptor Signaling Pathways at the Molecular Level

Once activated by morphine, the opioid receptor initiates a cascade of intracellular signaling events. These pathways are responsible for the subsequent modulation of neuronal activity and neurotransmitter release.

A primary mechanism by which morphine exerts its analgesic effect is through the presynaptic inhibition of neurotransmitter release from nociceptive neurons. nih.gov Opioid receptor activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP). nih.gov This decrease in cAMP can affect the function of various downstream proteins, including protein kinase A (PKA). nih.gov

Morphine has been shown to modulate the release of several key neurotransmitters involved in pain signaling, including Substance P and serotonin (B10506) (5-HT). drugbank.comnih.gov Studies have demonstrated that morphine can produce a biphasic modulation of Substance P release from dorsal root ganglion neurons, with low concentrations causing facilitation and higher concentrations leading to inhibition. nih.gov The inhibition of neurotransmitter release is a key component of how morphine dampens the transmission of pain signals. nih.gov

In addition to modulating neurotransmitter release, opioid receptor activation also leads to changes in ion channel activity, resulting in neuronal hyperpolarization. nih.gov The activated G protein dissociates into its Gα and Gβγ subunits. wikipedia.org The Gβγ subunit can directly interact with and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. wikipedia.orgyoutube.com

Simultaneously, the Gβγ subunit can inhibit voltage-gated calcium channels (VGCCs), reducing the influx of calcium ions that is necessary for neurotransmitter release. wikipedia.orgyoutube.com Some research also indicates that morphine can directly inhibit sodium channels, further contributing to a decrease in neuronal excitability. nih.govplos.org This combined action of increasing potassium efflux and decreasing calcium and sodium influx makes the neuron less likely to fire an action potential, thereby inhibiting the transmission of pain signals. nih.gov

Stereochemical Requirements for Opioid Receptor Interaction

The interaction between morphine and its receptors is highly dependent on the three-dimensional structure of the morphine molecule. The specific stereochemistry of morphine is crucial for its ability to bind effectively to the opioid receptor's binding pocket.

Research on the stereochemical requirements for opioid receptor recognition has often utilized endomorphin-1, a peptide with high affinity for the µ-opioid receptor, as a model. nih.govresearchgate.netnih.gov Studies involving diastereoisomers of endomorphin-1 have shown that alterations in the stereochemistry of key amino acid residues can drastically reduce or abolish receptor binding and activity. nih.gov For example, changing the stereochemistry of the proline residue at position 2 of endomorphin-1 leads to a significant loss of activity, highlighting the importance of this residue as a stereochemical spacer that correctly orients other parts of the molecule for optimal receptor interaction. nih.gov These findings underscore the precise structural fit required between an opioid agonist and its receptor for effective binding and activation.

Biotransformation Pathways and Metabolite Characterization of Morphine

Glucuronidation Pathways

Glucuronidation is the primary metabolic pathway for morphine, accounting for the transformation of a significant portion of the administered dose. nih.govnih.gov This process involves the conjugation of morphine with glucuronic acid, a substance derived from glucose. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov

Formation of Morphine-3-Glucuronide (B1234276) (M3G) and Morphine-6-Glucuronide (B1233000) (M6G)

The two major metabolites formed through glucuronidation are morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). nih.govnih.gov The formation of M3G occurs at the phenolic 3-hydroxyl group of the morphine molecule, while M6G is formed at the alcoholic 6-hydroxyl group. nih.gov In humans, the formation of M3G is the predominant pathway, accounting for approximately 57.3% of morphine metabolism, whereas M6G formation accounts for about 10.4%. oup.com The ratio of M3G to M6G formation is approximately 6:1. taylorandfrancis.com

M3G is considered to be a pharmacologically inactive metabolite in terms of analgesia and may even have neuroexcitatory effects. nih.govfrontiersin.org In contrast, M6G is an active metabolite with potent analgesic properties, even greater than morphine itself. nih.govwikipedia.org

MetaboliteSite of GlucuronidationPercentage of Morphine MetabolismPharmacological Activity
Morphine-3-Glucuronide (M3G) 3-hydroxyl group~57.3% oup.comInactive (analgesia), potential neuroexcitatory effects nih.govfrontiersin.org
Morphine-6-Glucuronide (M6G) 6-hydroxyl group~10.4% oup.comActive, potent analgesic nih.govwikipedia.org

Role of UDP-Glucuronosyltransferase Enzymes (e.g., UGT2B7, UGT1A3)

The glucuronidation of morphine is primarily catalyzed by the UGT2B7 enzyme, which is responsible for the formation of both M3G and M6G. nih.govpharmgkb.org While UGT2B7 is the major enzyme involved, other UGT isoforms have also been shown to contribute to morphine metabolism. frontiersin.org For instance, UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, and UGT1A10 can all catalyze the formation of M3G in vitro. pharmgkb.org UGT1A1 and UGT1A8 have also been shown to be capable of forming M6G in vitro, although UGT1A8 has minimal expression in the liver. pharmgkb.orgclinpgx.org The differential activity of these enzymes can contribute to the inter-individual variability observed in morphine metabolism and response. nih.gov

Formation of Morphine-3,6-Diglucuronide

In addition to the formation of monoglucuronides, a small fraction of morphine can undergo diglucuronidation to form morphine-3,6-diglucuronide. nih.gov This metabolite is formed through the further glucuronidation of either M3G or M6G.

Minor Metabolic Pathways

While glucuronidation is the major metabolic route, morphine can also be metabolized through other, less prominent pathways. nih.govnih.gov These minor pathways include N-demethylation and sulfation. nih.govnih.gov

N-Demethylation to Normorphine and Normorphine-6-Glucuronide

A minor pathway of morphine metabolism is N-demethylation, which results in the formation of normorphine. nih.govpharmgkb.org This reaction is catalyzed by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP2C8, in the liver. wikipedia.orgnih.govhmdb.ca Normorphine itself has relatively little opioid activity but can be further metabolized. wikipedia.org One of its metabolites is normorphine-6-glucuronide. nih.gov

Formation of Morphine Ethereal Sulfate (B86663)

Sulfation represents a minor route of metabolism for morphine in adults, where glucuronidation is the predominant pathway. nih.gov However, during fetal development, sulfation is considered a more significant metabolic process. nih.gov This pathway involves the conjugation of a sulfate group, primarily at the phenolic 3-hydroxyl position of the morphine molecule, to form morphine-3-ethereal sulfate. nih.govcapes.gov.br

Research has led to the successful isolation of morphine ethereal sulfate from the urine of animal models. In one study, after administering morphine sulfate to chickens and cats, morphine ethereal sulfate was identified as a major metabolite in the urine of both species. capes.gov.br The isolation process utilized Amberlite XAD-2 resin for extraction, followed by crystallization. capes.gov.br The identity of the isolated compound was confirmed by comparing its infrared spectrum to that of a chemically synthesized standard and through elemental analysis. capes.gov.br Ultraviolet spectral analysis showed no pH-dependent shifts, which is consistent with the conjugation of sulfuric acid at the 3-phenolic hydroxyl group. capes.gov.br

In humans, morphine-3-sulfate (M3S) has been detected in the plasma of newborns. nih.gov The synthesis of morphine-3-O-sulfate for use as a reference standard has been achieved from morphine hydrochloride, allowing for its bioanalysis in human plasma and urine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov

Table 1: Research Findings on Morphine Ethereal Sulfate Formation

FindingOrganism/System StudiedKey MethodologiesReference
Identified as a major metabolite in urine.Chicken, CatAmberlite XAD-2 resin isolation, Infrared Spectroscopy, Elemental Analysis, UV Spectroscopy capes.gov.br
Considered a significant pathway in fetal life, but minor in adults.HumansReview of metabolic pathways nih.gov
Detected in the plasma of newborns.Humans (newborns)Plasma analysis nih.gov
Quantified in human urine and plasma using a synthesized reference standard.HumansLC-MS/MS nih.gov

Formation of Hydromorphone from Morphine

The conversion of morphine to hydromorphone is recognized as a minor metabolic pathway. nih.govnews-medical.net Despite its low yield, the formation of this potent analgesic metabolite has been the subject of several investigations. Studies have confirmed the biotransformation of morphine to hydromorphone in various mammalian species, including mice, rats, rabbits, guinea pigs, and monkeys, where it was detected in acid-hydrolyzed urine. nih.gov

Several potential mechanisms for this conversion have been proposed. One hypothesis suggests a two-step process involving an intermediate. In this pathway, morphine is first oxidized to morphinone (B1233378), which is subsequently reduced by a reductase enzyme to yield hydromorphone. researchgate.net This mechanism is supported by studies on the bacterium Pseudomonas putida M10, which is capable of metabolizing morphine. In this organism, a constitutive NADH-dependent morphinone reductase enzyme was identified that catalyzes the reduction of the 7,8-unsaturated bond of morphinone to form hydromorphone. asm.orgnih.gov

Another proposed mechanism involves a pathway analogous to the metabolic conversion of codeine to hydrocodone. researchgate.net It is also noted that the enzymes responsible for the metabolism of other opioids, such as Cytochrome P450 isoform 2D6 (CYP2D6), are involved in converting codeine to morphine, which then undergoes further metabolism. nih.gov

Table 2: Research Findings on Hydromorphone Formation from Morphine

FindingOrganism/System StudiedProposed Mechanism/EnzymeReference
Detection of hydromorphone as a metabolite in urine.Mouse, Rat, Rabbit, Guinea Pig, MonkeyNot specified in detail, detected after acid hydrolysis. nih.gov
Identification of hydromorphone as an intermediary metabolite.Pseudomonas putida M10Oxidation to morphinone, followed by reduction via NADH-dependent morphinone reductase. asm.orgnih.gov
Hypothesized metabolic pathway.General/Human1. Morphinone reductase pathway (Morphine → Morphinone → Hydromorphone). 2. Pathway similar to codeine → hydrocodone conversion. researchgate.net
Acknowledged as a minor metabolic route.General/HumanGeneral metabolism review. nih.govnews-medical.net

Chemical Characterization of Morphine Metabolites

The accurate identification and quantification of morphine metabolites are essential for metabolic studies. A combination of chromatographic and spectroscopic techniques is employed for their comprehensive chemical characterization. nih.gov

Chromatographic Methods: Chromatography is fundamental for separating the various metabolites from a biological matrix. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate morphine and its metabolites, such as morphine-3-glucuronide, morphine-6-glucuronide, and metamorphine. nih.govacs.org

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a routine method for the analysis of morphine, although successful separation of the glucuronide metabolites using GC alone has not been reported. researchgate.net The determination of hydromorphone and normorphine as propionyl derivatives has been accomplished using a gas-chromatographic technique. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. It is used for the bioanalysis and quantification of metabolites like morphine-3-O-sulfate and morphine-6-O-sulfate in plasma and urine. nih.gov

Spectroscopic Methods: Spectroscopy provides detailed structural information for the definitive identification of metabolites. slideshare.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of metabolites. For morphine and its derivatives, which contain a basic nitrogen atom, electrospray ionization (ESI) in the positive ion mode is particularly effective. slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides critical information about the molecular structure, including bonding and stereochemistry. slideshare.net It has been instrumental in confirming the structure of hydromorphone produced biologically from morphine and for the structural reconfirmation of synthesized opioid scaffolds. nih.govacs.org

Infrared (IR) Spectroscopy: This technique identifies the functional groups within a molecule based on their characteristic vibrational frequencies. It was used to confirm the identity of morphine ethereal sulfate isolated from urine by comparing its spectrum to a synthesized standard. capes.gov.brslideshare.net

Table 3: Analytical Techniques for the Characterization of Morphine Metabolites

Analytical TechniquePrinciple/ApplicationExamples of Characterized MetabolitesReferences
HPLCSeparation based on polarity.Morphine, M3G, M6G, Metamorphine nih.govacs.org
GC-MSSeparation of volatile compounds followed by mass analysis.Hydromorphone, Normorphine (as derivatives) nih.govresearchgate.net
LC-MS/MSHigh-sensitivity separation and mass analysis.Morphine-3-O-sulfate, Morphine-6-O-sulfate nih.gov
Mass Spectrometry (MS)Determines molecular mass and fragmentation patterns.Morphine, Codeine, and their fragments slideshare.net
NMR SpectroscopyProvides detailed structural and stereochemical information.Hydromorphone, various opioid scaffolds nih.govslideshare.netacs.org
IR SpectroscopyIdentifies functional groups.Morphine Ethereal Sulfate capes.gov.brslideshare.net

Advanced Analytical Methodologies for Research and Reference Standard Characterization

Chromatographic Techniques for Morphine Hydrochloride Trihydrate and Related Substances

Chromatographic methods are indispensable for separating morphine from its closely related impurities and degradation products. These techniques provide both qualitative and quantitative information critical for quality control and research.

Liquid Chromatography-Mass Spectrometry (LC-MS/HESI-MS) for Impurity Profiling and Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the impurity profiling of morphine. tubitak.gov.trresearchgate.nettubitak.gov.tr This technique allows for the separation of morphine from a wide array of related substances, including those specified in pharmacopeias and other naturally occurring alkaloids that may be co-extracted during production. tubitak.gov.trresearchgate.net The use of a heated electrospray ionization (HESI) source in the positive ionization mode enables sensitive detection and fragmentation of the eluted compounds. tubitak.gov.trresearchgate.nettubitak.gov.tr

By optimizing chromatographic conditions, such as the mobile phase composition and pH, a clear separation of morphine and its impurities can be achieved on a reverse-phase HPLC column. tubitak.gov.trtubitak.gov.tr The subsequent mass spectral analysis provides molecular weights and fragmentation patterns that are crucial for identifying known impurities and proposing tentative structures for unknown ones. tubitak.gov.trresearchgate.nettubitak.gov.tr Studies have shown that under optimized MS conditions, the fragmentation patterns of detected impurities are structurally related to morphine. tubitak.gov.trtubitak.gov.tr

LC-MS/MS, a tandem mass spectrometry approach, further enhances selectivity and sensitivity, making it suitable for quantifying morphine and its metabolites like morphine-3-β-glucuronide and morphine-6-β-glucuronide in various biological matrices. nih.govlongdom.org This method is highly specific and can achieve low limits of detection and quantification. longdom.org

Table 1: LC-MS/MS Parameters for the Analysis of Morphine and its Metabolites

ParameterValue
Column Inertsil ODS-3 (4-µm) nih.gov
Mobile Phase Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol (B129727) nih.gov
Ionization Mode Positive Electrospray Ionization (ESI) tubitak.gov.trtubitak.gov.trlongdom.org
Detection Mode Multiple Reaction Monitoring (MRM) longdom.org
Precursor Ion (m/z) Morphine: 286, Morphine-D6: 292, M6G: 462, M6G-D3: 465 longdom.org
Product Ion (m/z) Morphine: 165, Morphine-D6: 165, M6G: 286, M6G-D3: 289 longdom.org
Quantitation Range Morphine, M3G, M6G: 1–1000 ng/mL nih.gov

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a well-established and highly selective method for the purity assessment of morphine. elsevier.esnih.govresearchgate.net While the analysis of underivatized morphine by GC can be problematic due to its polarity and potential for decomposition in the injection port, derivatization techniques can overcome these limitations. unodc.org

A common approach involves derivatization with agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of propionic anhydride (B1165640) and pyridine (B92270) to create more volatile and thermally stable derivatives. elsevier.esnih.govresearchgate.net This allows for efficient separation on capillary columns, such as a HP-1MS, with temperature programming. nih.govresearchgate.net Using selected ion monitoring (SIM) mode in the mass spectrometer provides high sensitivity and specificity for quantifying morphine and related substances like codeine. nih.govresearchgate.net

GC-MS methods can be validated to demonstrate excellent linearity over a defined concentration range, with low limits of detection. elsevier.esnih.govresearchgate.net These methods are crucial for forensic identification and for monitoring morphine levels in various samples. nih.govresearchgate.net

Table 2: GC-MS Method Parameters for Morphine Analysis

ParameterValue
Column HP-1MS (30 m × 0.25 mm, 0.25 μm) nih.govresearchgate.net
Carrier Gas Helium nih.govresearchgate.net
Injection Mode Splitless
Derivatizing Agent Propionic anhydride and pyridine (5:2) nih.govresearchgate.net
Detection Mode Selected Ion Monitoring (SIM) nih.govresearchgate.net
Linearity Range 25–2000.0 ng/mL nih.govresearchgate.net
Limit of Detection 0.1 ng/mL elsevier.es

Spectroscopic Techniques for Quantitative and Qualitative Analysis

Spectroscopic techniques provide complementary information to chromatography, offering insights into the structural and material properties of this compound.

High-Resolution NMR for Purity and Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation and purity assessment of this compound. slideshare.netklivon.com Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. slideshare.netbruker.com

¹H NMR spectra can be used to identify characteristic peaks of morphine and its derivatives. nih.gov For instance, different protons within the morphine molecule will have distinct chemical shifts, allowing for detailed structural assignment. nih.gov Furthermore, NMR can be used to detect and quantify impurities, even at low levels. researchgate.net Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can further aid in the complete assignment of proton and carbon signals, providing a comprehensive structural fingerprint of the molecule. researchgate.net The purity of reference materials can be determined using quantitative NMR (qNMR). klivon.com

Infrared and Raman Spectroscopy for Material Characterization

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used for the material characterization of this compound. nih.govresearchgate.netmdpi.com These vibrational spectroscopy methods provide information about the functional groups present in the molecule and can be used to identify the specific solid-state form (polymorph) of the compound. americanpharmaceuticalreview.com

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. nih.govnist.gov Fourier-transform infrared (FTIR) spectroscopy, often using techniques like Attenuated Total Reflectance (ATR), allows for rapid and straightforward analysis. nih.govmdpi.com

Raman spectroscopy offers complementary information to IR and has the advantage of minimal sample preparation. researchgate.net The Raman spectrum of this compound will show distinct peaks that can be used for identification and to differentiate it from other related compounds or polymorphs. nih.govresearchgate.net Differences in the vibrational spectra between polymorphs can be subtle but are often discernible, particularly in the fingerprint region. americanpharmaceuticalreview.comazom.com

Table 3: Key Vibrational Spectroscopy Techniques for this compound

TechniqueInformation ProvidedSampling Considerations
Mid-IR Spectroscopy Strong fundamental vibrations (stretching and bending), sensitivity to polar bonds and functional groups. azom.comCan be used for thin samples; ATR is a surface technique requiring sample contact. azom.com
Raman Spectroscopy Probes molecular vibrations, providing a characteristic fingerprint of the compound. azom.comMinimal sample preparation needed, can be used for solid samples directly. researchgate.net

Method Validation and Qualification for Reference Materials

The validation and qualification of analytical methods are paramount to ensure the reliability and accuracy of results for reference materials like this compound. eirgenix.comunodc.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. eirgenix.comunodc.org

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradants, or matrix components. eirgenix.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. eirgenix.comnih.gov

Accuracy: The closeness of test results obtained by the method to the true value. eirgenix.comnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). eirgenix.comnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. eirgenix.comnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. eirgenix.com

For reference materials, a comprehensive validation of the analytical methods used for their characterization is essential to establish their purity and potency with a high degree of confidence. nih.govusp.org This ensures their suitability for use as standards in pharmaceutical analysis and research.

Assessment of Purity, Stability, and Homogeneity of Research Standards

The establishment of a chemical compound as a research or reference standard necessitates a rigorous evaluation of its purity, stability, and homogeneity. These three pillars ensure the reliability and accuracy of analytical measurements that rely on this standard. For this compound, a variety of advanced analytical methodologies are employed to characterize these critical attributes.

Purity Assessment

The purity of this compound reference standards is primarily determined using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most prevalent method. A validated, stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any potential impurities, including process-related impurities and degradation products.

A common approach involves a reversed-phase HPLC system with a C18 or a pentafluorophenyl (PFP) column. nih.gov The mobile phase composition is optimized to achieve efficient separation. For instance, a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or a phosphate (B84403) buffer at a controlled pH, is often used. nih.govtubitak.gov.tr The use of an ion-pairing reagent like sodium dodecyl sulfate (B86663) (SDS) can also be incorporated to improve the retention and resolution of the polar morphine molecule on a non-polar stationary phase. researchgate.net

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. amsbiopharma.comich.org Key validation parameters include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Example of HPLC Method Parameters for Purity Assessment of Morphine Hydrochloride

ParameterCondition
Column Kinetex 5u PFP 100A (150 x 4.6 mm) nih.gov
Mobile Phase 50:50 Acetonitrile: 2mM Ammonium Formate nih.gov
Flow Rate 1.0 mL/min helixchrom.com
Detection UV at 230 nm researchgate.net or 275 nm helixchrom.com
Injection Volume 1 µL helixchrom.com

Research findings have demonstrated the effectiveness of such methods. For example, a validated HPLC-PDA method showed good linearity (R² > 0.999) for morphine quantification in the range of 0.005 to 1 mg/mL. The method was precise, with an intra-day relative standard deviation (RSD) of ≤ 0.8% and an inter-day RSD of < 5%. The accuracy, determined through recovery studies, was found to be between 89.54% and 101.91%. nih.gov The limit of detection for morphine can be as low as 0.001 mg/mL. nih.gov

Stability Assessment

The stability of a reference standard is its ability to retain its specified properties within established limits, throughout its period of storage and use. For this compound, which is a hydrate (B1144303), stability studies are particularly important as it can be susceptible to changes in humidity and temperature. The active substance is described as a white or almost white crystalline powder that is efflorescent in a dry atmosphere. geneesmiddeleninformatiebank.nl

Stability testing of reference standards is guided by ICH Q1A(R2) guidelines, which recommend storage at various conditions to simulate the effects of temperature and humidity over time. ich.orgich.org Long-term stability studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, while accelerated stability studies are performed at 40°C ± 2°C / 75% RH ± 5% RH. amsbiopharma.com

While much of the published stability data pertains to morphine hydrochloride solutions, the principles are applicable to the solid reference standard. Studies on solutions have shown that morphine is relatively stable in acidic conditions (pH around 4). jpmed.ir For the solid trihydrate, key stability-indicating parameters to monitor include the assay of the main component, the profile of degradation products, and the water content. Techniques such as thermogravimetric analysis (TGA) can be used to assess the hydration state. sigmaaldrich.com A well-characterized reference material is expected to have a long shelf-life, with some suppliers indicating stability of ≥ 5 years when stored at -20°C. caymanchem.com

Homogeneity Assessment

Homogeneity testing ensures that the content of the analyte is uniform throughout the batch of the reference standard. This is crucial as only a small amount of the standard is typically used for analysis. For powdered reference standards like this compound, a common procedure for assessing homogeneity involves systematically sampling from different parts of the batch (e.g., top, middle, bottom).

These individual samples are then analyzed using a validated analytical method, such as HPLC. The results are statistically evaluated to determine the variability within the batch. A low coefficient of variation (CV) among the samples is indicative of a homogeneous batch. For instance, in the qualification of a mixer for powder blending, a CV of ≤5% among 10 samples was used as the acceptance criterion for homogeneity. gerpac.eu

Quantitative Determination of Impurities

The quality of a reference standard is directly related to the presence and quantity of impurities. For this compound, impurities can originate from the synthesis process, degradation, or storage. The European Pharmacopoeia (Ph. Eur.) lists several potential impurities for morphine, including codeine, oripavine, thebaine, and 2,2'-bismorphine (pseudomorphine). tubitak.gov.tr

The quantitative determination of these impurities is a critical part of the characterization of a reference standard. A validated, sensitive, and specific analytical method is required to accurately measure the levels of these impurities. HPLC coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is the technique of choice for this purpose. tubitak.gov.tr

The method must be able to separate the main peak of morphine from all known and potential unknown impurities. The European Pharmacopoeia specifies limits for these impurities. For example, the limit for any single impurity might be set at a certain percentage of the API, and a limit for the total impurities is also defined.

A liquid chromatography-heated electrospray ionization mass spectrometry (LC-HESI-MS) method has been developed for the impurity profiling of morphine. tubitak.gov.tr This method demonstrated good linearity for morphine in a concentration range of 1.275 to 11.475 µg/mL (R² = 0.9999). tubitak.gov.tr The limit of quantification (LOQ) for morphine was determined to be 0.44 µg/mL, which is significantly lower than the typical specification level for impurities (e.g., 0.2% of the working concentration). tubitak.gov.tr The repeatability of the method for impurity analysis showed a percentage relative standard deviation of less than 2.0% for each impurity. tubitak.gov.tr

Table 2: Common Impurities of Morphine and Analytical Performance Data

Impurity NameCommon SourceTypical Analytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)
Codeine Process-relatedHPLC-UV, LC-MSMethod dependent, can be in the low ng/mL range. slideshare.net
Oripavine Process-relatedHPLC-UV, LC-MSNot specifically reported, but detectable by impurity profiling methods. tubitak.gov.tr
Thebaine Process-relatedHPLC-UV, LC-MSNot specifically reported, but detectable by impurity profiling methods. tubitak.gov.tr
Apomorphine Degradation productHPLC-UV, LC-MSDetectable as a degradation product in stability studies. caymanchem.com
2,2'-Bismorphine (Pseudomorphine) Degradation productHPLC-UV, LC-MSSeparable from morphine using specific chromatographic conditions. researchgate.net

Chemical Synthesis and Derivatization Research of Morphine and Its Analogues

Total Synthesis Endeavors for the Morphine Skeleton

Since this initial breakthrough, numerous research groups have developed alternative total syntheses of morphine and its analogues. wikipedia.orgmdma.ch These efforts have often focused on improving efficiency, reducing the number of steps, and developing novel strategies for constructing the complex morphinan (B1239233) skeleton. wikipedia.orgnih.gov

More recent strategies have employed innovative methodologies. For instance, a synthesis reported in 2016 utilized a cascade ene-yne-ene ring-closing metathesis to form the tetracyclic core of morphine. nih.gov Another approach by Fukuyama and coworkers involved an intramolecular aldol (B89426) reaction and an intramolecular 1,6-addition to construct the morphinan core. researchgate.net These diverse approaches highlight the ongoing efforts to devise more practical and efficient synthetic routes to this important class of alkaloids. nih.govresearchgate.net

Key Total Synthesis Approaches Key Features Reference
Gates Synthesis (1952)First total synthesis; 31 steps, 0.06% yield; Utilized Diels-Alder reaction. wikipedia.orgthieme-connect.com
Rice SynthesisHighly efficient; 14 steps, 30% yield to hydrocodone; Employs Grewe cyclization. wikipedia.org
Barriault SynthesisShortest route to date (9 steps); Racemic synthesis. wikipedia.org
Cascade Metathesis ApproachUtilizes an ene-yne-ene ring-closing metathesis. nih.gov
Fukuyama ApproachFeatures intramolecular aldol reaction and 1,6-addition. researchgate.net

Semi-Synthetic Modifications of Morphine

The majority of morphine-derived compounds used clinically are the result of semi-synthesis, which involves the chemical modification of the naturally occurring morphine molecule. researchgate.netrsc.org These modifications are typically focused on three main regions of the morphine scaffold: the 3-hydroxyl group, the 6-hydroxyl group, and the nitrogen atom at position 17 (N-17). nih.govnih.gov

Derivatization at the 3-Hydroxyl Position

The phenolic hydroxyl group at the C3 position is crucial for the analgesic activity of morphine. nih.gov However, modifications at this position have been extensively explored to understand structure-activity relationships.

Etherification of the 3-hydroxyl group, for instance, leads to the formation of codeine (3-O-methylmorphine). iosrjournals.org While codeine itself has a significantly lower analgesic potency than morphine, it serves as a prodrug that is metabolized in the liver to morphine. nih.gov

Esterification of the 3-hydroxyl group generally results in a modest increase in activity. auburn.edu A well-known example is the acetylation of both the 3- and 6-hydroxyl groups to produce heroin (diacetylmorphine). iosrjournals.orgauburn.edu The increased lipophilicity of heroin facilitates its rapid penetration into the central nervous system, where it is then metabolized to 6-monoacetylmorphine (6-MAM) and subsequently to morphine. auburn.edu

Recent research has also investigated the synthesis of C3-substituted derivatives using palladium-catalyzed reactions. nih.gov For example, the synthesis of a 3-furyl analogue of morphine has been reported. nih.gov

Modification at C3 Resulting Compound Significance Reference
MethylationCodeineProdrug for morphine. nih.goviosrjournals.org
AcetylationHeroin (with 6-OH acetylation)Increased lipophilicity and CNS penetration. iosrjournals.orgauburn.edu
Furyl Substitution3-Furyl AnalogueInvestigated for receptor selectivity. nih.gov

Modifications at the 6-Hydroxyl Position

The allylic hydroxyl group at the C6 position is not essential for analgesic activity, and its modification can lead to compounds with enhanced potency. auburn.edu

Elimination of the 6-hydroxyl group has been shown to increase analgesic activity. auburn.edu Furthermore, etherification of this group with small alkyl groups can also enhance potency. auburn.edu Esterification of the 6-hydroxyl group, as seen in 6-monoacetylmorphine (6-MAM), a primary metabolite of heroin, also results in increased analgesic activity. auburn.edu This enhancement in activity is largely attributed to the increased lipophilicity of these derivatives, which improves their ability to cross the blood-brain barrier. auburn.edu

Oxidation of the 6-hydroxyl group to a ketone, in conjunction with the reduction of the 7,8-double bond, yields potent analgesics like hydromorphone. iosrjournals.orgauburn.edu The introduction of a 14-hydroxyl group to the hydromorphone structure results in oxymorphone, a compound with even greater analgesic potency. auburn.edu

The Mitsunobu reaction has been employed for the synthesis of novel morphine derivatives at the 6-position, such as the synthesis of 6-deoxy-6-azido-dihydroisomorphine (azidomorphine). nih.gov

Modification at C6 Resulting Compound Significance Reference
Elimination of -OH6-DeoxymorphineEnhanced analgesic activity. auburn.edu
Oxidation to Ketone (and reduction of C7-C8 double bond)HydromorphoneIncreased potency. iosrjournals.orgauburn.edu
Oxidation and 14-HydroxylationOxymorphoneFurther increased potency. auburn.edu
Azido SubstitutionAzidomorphineNovel derivative via Mitsunobu reaction. nih.gov

Alterations at the N-17 Moiety

The tertiary amine at position 17 is a critical determinant of the pharmacological profile of morphinans, influencing whether a compound acts as an agonist, antagonist, or has a mixed profile. mdpi.com

Replacing the N-methyl group of morphine with a hydrogen atom to form normorphine significantly reduces analgesic activity, partly due to increased polarity and reduced ability to cross the blood-brain barrier. auburn.edu Conversely, substitution with larger aralkyl groups, such as a phenethyl group, can substantially increase analgesic activity. auburn.edunih.gov

Substitution of the N-methyl group with an allyl (-CH2-CH=CH2), methylcyclopropyl, or methylcyclobutyl group leads to the emergence of opioid receptor antagonist properties. auburn.edu For example, N-allylnormorphine (nalorphine) was the first compound identified as an opioid antagonist. mdpi.com The replacement of the N-methyl group in oxymorphone with an N-allyl or N-cyclopropylmethyl group led to the development of the widely used opioid antagonists naloxone (B1662785) and naltrexone, respectively. mdpi.com

Quaternization of the nitrogen atom, for example, to form the N-methylmorphine quaternary salt, renders the molecule inactive when administered peripherally due to its inability to cross the blood-brain barrier. auburn.edunih.gov

N-17 Substituent Resulting Compound Pharmacological Profile Reference
HydrogenNormorphineReduced agonist activity. auburn.edu
PhenethylN-phenethylnormorphineIncreased agonist activity. auburn.edunih.gov
AllylNalorphineOpioid antagonist. auburn.edumdpi.com
Cyclopropylmethyl (on oxymorphone)NaltrexoneOpioid antagonist. mdpi.com
Quaternary MethylN-methylmorphine quaternary saltInactive peripherally. auburn.edunih.gov

Halogenation and Other Ring System Modifications

Halogenation of the aromatic A-ring of the morphine skeleton has been investigated to produce valuable intermediates and to study the effects on pharmacological activity. nih.gov

Direct halogenation of morphine with reagents like hydrogen chloride or hydrogen bromide in the presence of an oxidizing agent (e.g., KIO3 or H2O2) can introduce a halogen at the C1 position. nih.gov For example, 1-chloromorphine and 1-bromomorphine have been synthesized using this method. nih.gov 1-Iodomorphine has also been prepared, typically through the O-demethylation of 1-iodocodeine. nih.gov

These halogenated morphinans serve as important precursors for the synthesis of radiolabeled ligands used in receptor binding studies. nih.gov

Halogenation Reaction Product Reference
Morphine + HCl/H2O21-Chloromorphine nih.gov
Morphine + HBr/H2O21-Bromomorphine nih.gov
Codeine + NaI/Chloramine T followed by BBr31-Iodomorphine nih.gov

Mechanistic Studies of Chemical Transformations

Understanding the mechanisms of the chemical reactions involved in the synthesis and modification of morphine is crucial for the development of new and more efficient synthetic routes.

One of the classic transformations of morphine is its acid-catalyzed rearrangement to apomorphine. mdpi.com Detailed mechanistic studies have been conducted to elucidate the pathway of this rearrangement, which involves a significant structural reorganization of the morphine skeleton. mdpi.com

The Beckmann rearrangement is another important reaction that has been applied to morphine derivatives. masterorganicchemistry.comlibretexts.org This reaction converts an oxime into an amide. For example, the oxime derived from a ketone can be rearranged to a lactam. youtube.com The mechanism involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by the migration of an alkyl or aryl group. masterorganicchemistry.comyoutube.com

Furthermore, the isomerization of the allylic alcohol in morphine and codeine to form hydromorphone and hydrocodone, respectively, has been studied. researchgate.net Water-soluble rhodium complexes have been shown to catalyze this isomerization with high efficiency. researchgate.net Computational studies have been employed to investigate the reaction mechanism, suggesting the formation of an intermediate where the substrate is η2-coordinated to the metal. researchgate.net

Rearrangement Reactions (e.g., Morphine to Apomorphine)

The acid-catalyzed rearrangement of morphine is a significant transformation that yields apomorphine, a compound with a different tetracyclic core structure. This reaction, first reported by Adolf Edvard Arppe in 1845, involves the heating of morphine with an acid, leading to the loss of a water molecule and a fundamental reorganization of the carbon skeleton. nih.gov The process is not a simple dehydration but a complex molecular rearrangement.

The mechanism of the morphine-apomorphine rearrangement begins with the acid-promoted dehydration of the allylic alcohol at the C-6 position of the morphine molecule. sapub.org This is followed by a shift of the double bond, which generates a more stable allylic carbonium ion at C-8. sapub.orgresearchgate.net This carbocation is the driving force for the subsequent steps. sapub.org A 1,3-migration occurs through the opening of the bridged piperidine (B6355638) ring (the D-ring). sapub.orgresearchgate.net This structural change eliminates the three-dimensional ethanamine bridge, forming a nearly planar new D-ring. sapub.orgresearchgate.net The resulting thermodynamically favorable tertiary, benzylic carbonium ion is then neutralized by deprotonation, creating a double bond that is conjugated with the benzene (B151609) ring. researchgate.net The second part of the rearrangement involves the protonation of the oxygen in the dihydrofuran ring, leading to ring opening and the formation of a catechol, which completes the aromatization of the newly formed ring system. sapub.org

Various acids and conditions have been employed to facilitate this rearrangement, with differing yields. Early methods involved heating morphine with a significant excess of strong acids like hydrochloric or sulfuric acid at high temperatures. nih.govsapub.orgwikipedia.org More contemporary methods have focused on improving yields and reaction conditions, for instance, by using phosphoric acid in combination with a water scavenger like phosphorus pentoxide, which allows the reaction to proceed at a lower temperature with good yields. sapub.orggoogle.com Another approach utilizes methanesulfonic acid with microwave assistance to achieve a high yield in a very short reaction time. sapub.org

Acid/ReagentConditionsYieldReference
Sulfuric AcidHeating with slight excessNot specified nih.gov
Hydrochloric Acid (35%)140-150°C for 2-3 hours0.6% to 46% sapub.orgwikipedia.org
Phosphoric Acid & P2O590-100°C for 2 hours63% sapub.org
Methanesulfonic AcidMicrowave heating at 90°C for 5 minutes73% sapub.org

Nucleophilic Substitution Reactions in the Morphine Series

The morphine skeleton offers several sites for nucleophilic substitution, allowing for the synthesis of a diverse range of analogues with potentially modified properties. Key positions for these reactions include the C-3 phenolic hydroxyl, the C-6 allylic hydroxyl, the C-14 position, and the N-17 tertiary amine.

Direct nucleophilic substitution at the hydroxyl groups (C-3 and C-6) is difficult because the hydroxide (B78521) ion is a poor leaving group. Therefore, these groups must first be "activated" by converting them into a group that is more easily displaced. A common strategy is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. youtube.comyoutube.com This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270). youtube.com The resulting tosylate or mesylate is an excellent leaving group, readily displaced by a wide variety of nucleophiles in an SN2 reaction. youtube.com This process allows for the introduction of halides, azides, thiols, and other functionalities at these positions.

The C-3 phenolic hydroxyl group can be converted into a triflate, which is also an excellent leaving group. This allows for palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or vinyl groups at this position. nih.gov For example, 3-O-triflyl-morphine can react with various arylboronic acids to yield C-3-aryl-substituted analogues. nih.gov

The C-6 hydroxyl group is a frequent target for modification. The Mitsunobu reaction has been effectively used for the stereospecific substitution of this hydroxyl group, leading to the synthesis of aminomorphinan derivatives. nih.gov

Modifications at the N-17 position are also common. These typically begin with the N-demethylation of morphine to produce normorphine, a secondary amine. The resulting -NH group can then act as a nucleophile or be subjected to alkylation with various electrophiles to introduce new substituents, such as phenethyl or phenylpropyl groups. nih.govplos.org

The C-14 position can also be functionalized. Starting from thebaine, an analogue of morphine, reaction with N-halosuccinimides can introduce a bromine or chlorine atom at C-14. nih.gov These halo-derivatives can then be further modified.

PositionReaction TypeReagents/MethodResulting Analogue TypeReference
C-3 (phenolic OH)Suzuki-Miyaura Coupling1. N-phenyltrifluoromethanesulfonimide 2. Arylboronic acids, Pd catalystC-3 aryl-substituted morphinans nih.gov
C-6 (allylic OH)Mitsunobu ReactionDiethyl azodicarboxylate (DEAD), PPh3, nucleophileC-6 substituted aminomorphinans nih.gov
C-6 (allylic OH)SN2 after activation1. Tosyl chloride, pyridine 2. Nucleophile (e.g., azide, halide)C-6 substituted morphinans youtube.com
N-17 (tertiary amine)N-Alkylation (post-demethylation)1. N-demethylation (e.g., von Braun reaction) 2. Alkyl halideN-substituted normorphinans nih.govplos.org
C-14 (from Thebaine)HalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)14-β-halocodienones nih.gov

Conclusion and Future Directions in Morphine Hydrochloride Trihydrate Academic Research

Synthesis and Optimization of Advanced Characterization Methods

The synthesis of morphine hydrochloride trihydrate and its derivatives is a mature field, yet researchers continue to refine methodologies for producing highly pure and well-characterized compounds. High-performance liquid chromatography (HPLC) is a crucial tool in the purification and preparation of morphine hydrochloride and its standard substances. google.com The purity of the final product is often confirmed using a combination of analytical techniques, including nuclear magnetic resonance (NMR), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and infrared (IR) spectroscopy. google.com

A significant area of research involves the synthesis of morphine metabolites and derivatives to serve as reference standards for bioanalytical methods. For instance, morphine-3-O-sulfate and morphine-6-O-sulfate have been synthesized from morphine hydrochloride to facilitate their quantification in biological samples. nih.gov These synthetic efforts are critical for understanding the metabolic fate of morphine in the body.

The development and validation of advanced analytical techniques are paramount for accurate quantification and characterization. LC-MS/MS, in particular, has proven to be a powerful tool for the bioanalysis of morphine and its metabolites in plasma and urine, offering high sensitivity and specificity. nih.gov

Table 1: Advanced Characterization Techniques for this compound and its Derivatives

TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC)Purification and preparation of standard substances. google.com
Nuclear Magnetic Resonance (NMR)Structural confirmation of synthesized compounds. google.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Bioanalysis and quantification in biological matrices. google.comnih.gov
Infrared (IR) SpectroscopyConfirmation of molecular structure and functional groups. google.comnist.gov
X-Ray CrystallographyDetermination of three-dimensional crystal structure. nih.gov

Continued Exploration of Solid-State Forms and Their Interconversions

The solid-state properties of a pharmaceutical compound can significantly influence its stability, solubility, and bioavailability. While the trihydrate form of morphine hydrochloride is well-established, research into other solid-state forms, such as different polymorphs or solvates, remains an area of interest. The National Institute of Standards and Technology (NIST) provides reference data for this compound, including its infrared spectrum, which is valuable for its identification and characterization in the solid state. nist.gov

Understanding the potential for interconversion between different solid-state forms is crucial for ensuring product quality and consistency. Factors such as temperature, humidity, and the presence of solvents can trigger these transformations. Future research will likely focus on a more comprehensive mapping of the solid-state landscape of morphine hydrochloride and its various solvated and non-solvated forms.

Mechanistic Insights into Opioid Receptor Interactions and Biotransformation

The primary pharmacological effects of morphine are mediated through its interaction with opioid receptors, particularly the µ-opioid receptor (MOR). mdpi.comosti.govwikipedia.org Elucidating the precise molecular interactions between morphine and the MOR is a key focus of current research, as it provides a foundation for designing novel analgesics with improved side-effect profiles. mdpi.comosti.gov

Structural biology has provided significant insights into how agonists and antagonists bind to the µ-opioid receptor. mdpi.comosti.gov Molecular dynamics simulations are also being employed to study the dynamic nature of these interactions and the conformational changes the receptor undergoes upon ligand binding. nih.govnih.gov These computational approaches help to understand the allosteric modulation of the receptor and the mechanisms of biased signaling, where a ligand preferentially activates one signaling pathway over another. nih.govnih.gov

The biotransformation of morphine is another critical area of investigation. The liver is the primary site of morphine metabolism, where it undergoes glucuronidation to form morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). frontiersin.org These metabolites have their own pharmacological activities. frontiersin.org Other metabolic pathways include the formation of normorphine and dihydromorphinone. nih.govresearchgate.net Understanding these metabolic pathways is essential for a complete picture of morphine's in vivo activity.

Potential for Novel Derivatizations in Chemical Biology Research

The chemical structure of morphine provides a rich scaffold for derivatization, enabling the exploration of structure-activity relationships and the development of novel chemical probes and therapeutic agents. nih.govnih.gov Modifications at various positions on the morphine skeleton can lead to compounds with altered receptor selectivity, potency, and pharmacokinetic properties. nih.govnih.gov

One strategy involves the synthesis of derivatives with modified substituents at the C3 and C6 positions. nih.gov For example, the synthesis of 1,2,3-triazole tethered derivatives of morphine has been explored to develop novel anti-nociceptive agents. nih.gov Another approach focuses on creating peripherally selective opioid receptor ligands to minimize central nervous system side effects. nih.gov

Furthermore, computational design is being used to guide the synthesis of novel morphine derivatives. For instance, the introduction of fluorine atoms has been investigated to create derivatives with pH-specific binding, potentially targeting inflamed tissues where the local pH is lower. chapman.edu These innovative derivatization strategies hold promise for the development of next-generation opioid analgesics with improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for determining the purity and composition of morphine hydrochloride trihydrate in pharmaceutical research?

  • Methodological Answer : The International Pharmacopoeia specifies a titrimetric method using sulfuric acid (0.01 mol/L) and sodium hydroxide (0.02 mol/L) for quantitative analysis, with additional impurity tests (e.g., absence of violet color in sulfuric acid to detect noscapine) . High-performance liquid chromatography (HPLC) with pharmacopeial reference standards (e.g., this compound, codeine phosphate) is critical for separating alkaloids in complex matrices. Validation parameters (linearity, precision, LOD/LOQ) must adhere to ICH guidelines, with acceptance criteria set at 98.0–102.0% purity on an anhydrous basis .

Q. How is the crystal structure of this compound characterized, and what computational tools are essential for structural refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method, revealing space group symmetry (e.g., P212121P2_12_12_1) and hydrogen-bonded water clusters stabilizing the lattice . SHELXL software is widely used for refinement, particularly for handling high-resolution or twinned data . The Cambridge Structural Database (CSD) provides reference data for comparative analysis, enabling validation of unit cell parameters and intermolecular interactions .

Advanced Research Questions

Q. What methodological approaches resolve discrepancies in pharmacokinetic data between this compound and other morphine salts (e.g., sulfate)?

  • Methodological Answer : Bridging studies using systematic literature reviews can correlate bioavailability parameters (e.g., CmaxC_{\text{max}}, AUC) across formulations. Adjustments for hydration state and excipient effects are critical. In vitro dissolution testing under biorelevant conditions (e.g., pH 6.8 for intestinal fluid) combined with in vivo bioequivalence studies in animal models (e.g., rodent pharmacokinetic profiling) validates extrapolation to human data .

Q. How can researchers optimize HPLC-MS methods to differentiate this compound from degradation products (e.g., 6-monoacetylmorphine) in stability studies?

  • Methodological Answer : Column selection (e.g., C18 with 3 µm particles) and mobile phase optimization (acetonitrile/ammonium formate buffer, pH 3.0) enhance separation. MS detection in positive ion mode distinguishes morphine (m/zm/z 286.1) from 6-monoacetylmorphine (m/zm/z 328.2). Method validation per ICH Q2(R1) ensures specificity, with structural confirmation of unknowns via SCXRD or 1^1H-NMR .

Q. What strategies are effective in elucidating hydrogen-bonding networks and hydration effects in this compound using crystallographic data?

  • Methodological Answer : High-resolution SCXRD at 100 K minimizes thermal motion artifacts, enabling precise mapping of O–H···Cl hydrogen bonds and water clusters. Software tools like Mercury (CCDC) visualize 3D packing, while Hirshfeld surface analysis quantifies intermolecular contacts. Comparative studies with anhydrous forms reveal hydration-dependent stability, supported by computational modeling (e.g., DFT for thermodynamic stability predictions) .

Methodological Notes

  • Data Contradiction Analysis : When conflicting pharmacokinetic data arise (e.g., bioavailability variations), researchers should assess study design variables (e.g., hydration state, analytical method sensitivity) and perform meta-analyses with stratification by formulation type .
  • Experimental Design : For stability studies, accelerated degradation conditions (e.g., 40°C/75% RH) combined with LC-MS/MS and SCXRD ensure comprehensive profiling of degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.